molecular formula C13H24N2O3 B4633534 ETHYL 2-({[(4-ETHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE

ETHYL 2-({[(4-ETHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE

Cat. No.: B4633534
M. Wt: 256.34 g/mol
InChI Key: VYXHCFFZXAASMI-UHFFFAOYSA-N
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Description

ETHYL 2-({[(4-ETHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE is an organic compound with a complex structure that includes an ethyl group, a cyclohexyl group, and an amino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[(4-ETHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE typically involves the reaction of ethyl chloroacetate with 4-ethylcyclohexylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[(4-ETHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with different nucleophiles replacing the ethyl group.

Scientific Research Applications

ETHYL 2-({[(4-ETHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-({[(4-ETHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ETHYL 2-({[(4-ETHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE can be compared with similar compounds such as:

    ETHYL [(ETHOXYCARBONYL)(METHYL)AMINO]ACETATE: Similar structure but with different substituents, leading to variations in reactivity and applications.

    ETHYL (2-{[(1-ALLYL-4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE: Contains additional functional groups, resulting in different chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(4-ethylcyclohexyl)carbamoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-3-10-5-7-11(8-6-10)15-13(17)14-9-12(16)18-4-2/h10-11H,3-9H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXHCFFZXAASMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC(=O)NCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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